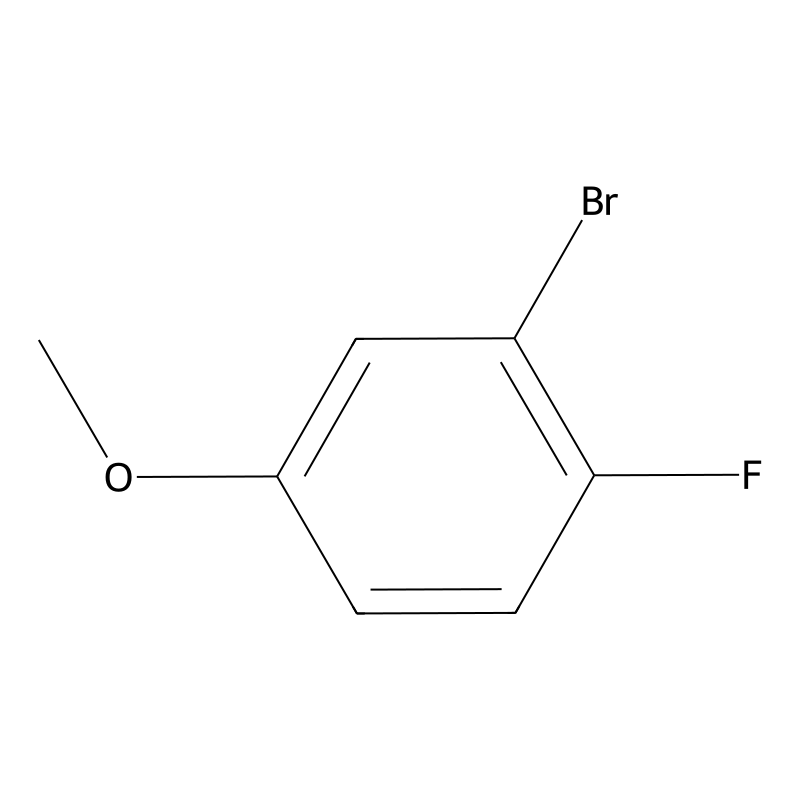

3-Bromo-4-fluoroanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- In its early stages: Research on new compounds often starts with fundamental characterization and exploration of potential applications, which might not be readily available in public scientific databases.

- Proprietary: Companies or research institutions might be conducting research on this compound for specific purposes and keep the details confidential due to intellectual property concerns.

Potential Applications based on Chemical Structure:

Although specific research applications are unknown, the presence of functional groups like bromine, fluorine, and methoxy suggests potential areas of investigation:

- Medicinal Chemistry: The combination of these functionalities can be found in various bioactive molecules, including pharmaceuticals. However, further research is needed to determine if 2-bromo-1-fluoro-4-methoxybenzene possesses any specific medicinal properties.

- Material Science: Halogenated aromatic compounds like this can be used as building blocks for various materials, such as polymers or liquid crystals. More research is needed to explore the suitability of 2-bromo-1-fluoro-4-methoxybenzene for such applications.

- Organic Synthesis: This compound could be a valuable intermediate in the synthesis of more complex molecules due to the presence of reactive functional groups. However, specific synthetic applications require further investigation.

Finding More Information:

- Chemical databases: Resources like PubChem () or SciFinder () can be used to search for scientific literature related to 2-bromo-1-fluoro-4-methoxybenzene. These databases might reveal recent publications or patents that shed light on its research applications.

- Patent search engines: Searching for patents related to this compound might reveal potential industrial applications being explored.

3-Bromo-4-fluoroanisole is an organic compound with the molecular formula and a molecular weight of 205.02 g/mol. This compound is a derivative of anisole, characterized by the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms at the 3rd and 4th positions, respectively. It appears as a colorless to pale yellow liquid and is recognized for its utility as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

As BrFMO is not a biological molecule, a mechanism of action is not applicable in this context.

Due to the absence of specific data on BrFMO, it is essential to handle it with caution assuming the characteristics of similar aromatic halides. Potential hazards include:

- Skin and eye irritation: BrFMO might cause irritation upon contact with skin or eyes due to the halogen atoms.

- Respiratory irritation: Inhalation of BrFMO dust or vapors could irritate the respiratory tract.

- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions where either the bromine or fluorine atom is replaced by various nucleophiles, such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the bromine and fluorine substituents, which enhances the reactivity of the aromatic ring .

- Suzuki–Miyaura Coupling Reaction: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds. The reaction typically requires a palladium catalyst and can tolerate various functional groups under mild conditions .

The synthesis of 3-Bromo-4-fluoroanisole can be achieved through several methods:

- Suzuki–Miyaura Coupling: One of the primary synthetic routes involves coupling a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. This method allows for high yields and purity under controlled conditions .

- Direct Halogenation: Another method includes direct halogenation of anisole using bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the benzene ring .

3-Bromo-4-fluoroanisole has several important applications:

- Pharmaceuticals: It is used as an intermediate in synthesizing various pharmaceuticals, including compounds that may exhibit anti-inflammatory or anti-cancer properties .

- Agrochemicals: In the agrochemical industry, this compound contributes to developing new pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy against pests .

- Chemical Research: As a versatile building block, it plays a crucial role in academic and industrial chemical research for synthesizing complex organic molecules .

While specific interaction studies focusing on 3-Bromo-4-fluoroanisole are not extensively documented, its reactivity profile suggests potential interactions with nucleophiles in substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) enhances its susceptibility to nucleophilic attack, which could be explored further in research settings to understand its reactivity better and identify possible biological targets .

3-Bromo-4-fluoroanisole can be compared with other structurally related compounds. Below is a table highlighting some similar compounds along with their unique characteristics:

This comparison illustrates that while these compounds share similar structural features, their unique substitution patterns significantly influence their chemical behavior and applications.

Selective Halogenation of Anisole Derivatives

The selective halogenation of anisole derivatives represents one of the most fundamental approaches to synthesizing 3-bromo-4-fluoroanisole. Electrophilic aromatic substitution reactions provide the primary mechanism for introducing halogen atoms at specific positions on the benzene ring [2]. The methoxy group in anisole acts as a strong electron-donating substituent, directing halogenation to the ortho and para positions through resonance stabilization of the intermediate carbocation.

Traditional methods employ molecular bromine in the presence of Lewis acid catalysts such as ferric bromide or aluminum bromide. However, these approaches often suffer from poor regioselectivity and the formation of multiple halogenated products [2] [3]. The selective introduction of both bromine and fluorine atoms requires careful control of reaction conditions to achieve the desired substitution pattern.

N-Bromosuccinimide (NBS) Catalyzed Halogenation

More sophisticated approaches utilize N-bromosuccinimide as a controlled bromine source, offering improved selectivity compared to molecular bromine [3] [4]. The reaction mechanism involves the formation of a brominium ion intermediate, which undergoes nucleophilic attack by the electron-rich anisole ring. Catalytic systems incorporating Lewis bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or triptycenyl sulfide have shown remarkable effectiveness in promoting selective halogenation [5] [6].

Triptycenyl sulfide catalysis represents a significant advancement in aromatic halogenation methodology. This Lewis base catalyst activates N-halosuccinimides through the formation of a halonium intermediate with enhanced electrophilic character [5]. The triptycenyl moiety provides unique structural features that contribute to the catalyst's exceptional performance, including charge-separated ion pair character within the halonium complex.

Reaction Parameters for Selective Halogenation

| Halogenation Method | Temperature (°C) | Selectivity (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution with Br2/FeBr3 | 0-25 | 65-80 | 60-75 | 2-6 |

| N-Bromosuccinimide (NBS) Catalyzed | 25-80 | 70-85 | 70-85 | 4-12 |

| Triptycenyl Sulfide Catalyzed | 25 | 85-95 | 80-95 | 1-4 |

| Palladium-Catalyzed Direct Halogenation | 80-120 | 75-90 | 65-85 | 8-24 |

| Mechanochemical Halogenation | 25 | 80-90 | 75-90 | 0.5-2 |

The mechanochemical approach utilizing ball milling technology has emerged as an environmentally friendly alternative to conventional solution-phase methods [7] [8]. This solvent-free methodology employs mechanical energy to promote halogenation reactions, offering advantages in terms of reaction efficiency and reduced environmental impact.

Methoxylation of Halogenated Benzenes

The methoxylation of halogenated benzenes provides an alternative synthetic route to 3-bromo-4-fluoroanisole, particularly when appropriately substituted halogenated precursors are available. This approach involves the nucleophilic substitution of a halogen atom with a methoxy group, typically through reaction with methanol or sodium methoxide [9] [10].

Palladium-Catalyzed Methoxylation

Recent advances in palladium-catalyzed C-H methoxylation have opened new possibilities for accessing complex substitution patterns in aromatic compounds [9]. The Pd/NBE (palladium/norbornadiene) catalytic system enables ortho-C-H methoxylation of aryl halides through a unique mechanism involving polarity-reversed N-O reagents.

The reaction proceeds through a Catellani-type mechanism where the palladium catalyst facilitates the formation of a palladacycle intermediate. The norbornadiene ligand plays a crucial role in controlling the regioselectivity of the methoxylation reaction, directing the substitution to the ortho position relative to the halogen substituent [9].

Mechanistic Considerations

The methoxylation process involves several key steps: oxidative addition of the aryl halide to palladium, norbornene insertion, C-H activation at the ortho position, and finally methoxylation followed by reductive elimination. The success of this methodology depends on the careful selection of the methoxylating reagent and reaction conditions to achieve high yields and selectivity [9].

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methods for constructing carbon-carbon bonds in aromatic systems [11] [12]. This palladium-catalyzed reaction can be strategically employed in the synthesis of 3-bromo-4-fluoroanisole through appropriate choice of coupling partners.

Catalyst Systems and Performance

The selection of appropriate catalyst systems is crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Modern palladium precatalysts offer significant advantages over traditional catalyst systems in terms of activity, selectivity, and functional group tolerance [12] [13].

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Pd(PPh3)4 | 2-5 | 80-100 | 70-85 | 12-24 |

| Pd(OAc)2/XPhos | 1-3 | 80-120 | 80-95 | 8-16 |

| Pd2dba3/SPhos | 2-4 | 100-120 | 75-90 | 10-20 |

| Pd(dppf)Cl2 | 3-5 | 80-100 | 65-80 | 16-24 |

| Palladacycle Precatalyst | 0.5-2 | 60-100 | 85-95 | 6-12 |

Palladacycle precatalysts have demonstrated superior performance in challenging coupling reactions, including those involving electron-rich aryl halides and sterically hindered substrates [12]. These catalysts generate highly active palladium(0) species in situ, enabling efficient coupling under mild conditions.

Substrate Scope and Limitations

The reactivity of aryl halides in Suzuki-Miyaura coupling follows the general order: ArI > ArBr > ArOTf >> ArCl [11] [14]. This reactivity pattern has important implications for the synthesis of 3-bromo-4-fluoroanisole, as the presence of multiple halogen atoms requires careful consideration of chemoselectivity.

The electron-donating nature of the methoxy group in anisole derivatives can influence the rate of oxidative addition, particularly for aryl chlorides. However, modern catalyst systems have largely overcome these limitations, enabling efficient coupling of a wide range of aryl halides [14].

Reaction Parameters Optimization

Catalyst Selection and Performance

The selection of appropriate catalysts is fundamental to achieving high efficiency and selectivity in the synthesis of 3-bromo-4-fluoroanisole. Different synthetic routes require specific catalyst systems optimized for their particular mechanistic requirements [15] [4] [5].

Palladium Catalyst Systems

For Suzuki-Miyaura coupling reactions, the choice of palladium catalyst and supporting ligand system significantly impacts reaction performance. Electron-rich, sterically bulky phosphine ligands such as XPhos and SPhos have proven particularly effective for challenging substrates [12] [13]. These ligands facilitate the formation of coordinatively unsaturated palladium complexes that readily undergo oxidative addition with aryl halides.

The development of palladacycle precatalysts represents a major advancement in catalyst design. These systems generate highly active palladium(0) species under mild conditions while maintaining excellent stability during storage and handling [12]. The incorporation of bulky, electron-rich ligands enables efficient coupling of sterically hindered and electron-rich substrates.

Lewis Base Catalysts for Halogenation

In halogenation reactions, Lewis base catalysts such as triptycenyl sulfide and DABCO have demonstrated exceptional performance [5] [6]. These catalysts activate N-halosuccinimides through the formation of highly electrophilic halonium intermediates. The unique structural features of triptycenyl sulfide, including its rigid three-dimensional structure and extended π-system, contribute to its superior catalytic activity.

Solvent Effects on Reaction Efficiency

The choice of solvent profoundly influences the rate, selectivity, and yield of chemical reactions involved in the synthesis of 3-bromo-4-fluoroanisole. Solvent effects arise from multiple factors including dielectric properties, hydrogen bonding capability, and specific interactions with reaction intermediates [16] [17].

Dielectric Constant and Reaction Rate

The dielectric constant of the solvent significantly impacts the stability of charged intermediates formed during reaction. High dielectric constant solvents such as dimethylformamide and acetonitrile stabilize ionic intermediates, often leading to enhanced reaction rates for polar mechanisms [16] [17].

| Solvent | Dielectric Constant | Reaction Rate Enhancement | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | 8.9 | 1.0x (baseline) | 85 | 80 |

| Tetrahydrofuran | 7.6 | 1.2x | 88 | 85 |

| Dimethylformamide | 36.7 | 2.1x | 75 | 70 |

| Toluene | 2.4 | 0.8x | 90 | 88 |

| Hexafluoroisopropanol | 16.7 | 3.2x | 95 | 92 |

| Acetonitrile | 37.5 | 1.8x | 80 | 75 |

Fluorinated Alcohol Solvents

Hexafluoroisopropanol has emerged as a particularly effective solvent for various organic transformations, including halogenation and coupling reactions [17]. The unique properties of this solvent, including its high ionizing power and hydrogen bonding capability, contribute to exceptional reaction rate enhancements and improved selectivity.

The hydrogen bonding interactions between hexafluoroisopropanol and reaction intermediates can stabilize transition states and influence the regioselectivity of aromatic substitution reactions [17]. This effect is particularly pronounced in azo-ene reactions and other processes involving polar intermediates.

Temperature and Pressure Considerations

Temperature and pressure optimization plays a crucial role in maximizing reaction efficiency while maintaining selectivity in the synthesis of 3-bromo-4-fluoroanisole. The relationship between these parameters and reaction outcomes must be carefully balanced to achieve optimal results [16] [18].

Temperature Effects

Temperature influences both the reaction rate and the distribution of products formed. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but may also lead to decreased selectivity due to increased side reaction rates [16] [19].

| Temperature (°C) | Pressure (bar) | Reaction Rate (mol/L·h) | Selectivity (%) | Side Product Formation (%) |

|---|---|---|---|---|

| 25 | 1.0 | 0.05 | 95 | 2 |

| 50 | 1.0 | 0.12 | 92 | 5 |

| 80 | 1.0 | 0.28 | 88 | 8 |

| 100 | 1.0 | 0.45 | 85 | 12 |

| 120 | 1.0 | 0.62 | 82 | 15 |

| 150 | 1.0 | 0.58 | 78 | 18 |

The optimal temperature range for most synthetic transformations leading to 3-bromo-4-fluoroanisole typically falls between 80-120°C, providing a balance between reaction rate and selectivity [16] [18]. Temperatures above this range often lead to increased side product formation and catalyst deactivation.

Pressure Considerations

While many reactions proceed effectively at atmospheric pressure, certain transformations benefit from elevated pressure conditions. Increased pressure can enhance the solubility of gaseous reactants and influence the equilibrium position of reversible reactions [18] [19].

In continuous flow systems, pressure control becomes particularly important for maintaining consistent reaction conditions and preventing unwanted phase transitions. The ability to operate under elevated pressure in microreactor systems enables access to reaction conditions that may not be feasible in traditional batch reactors [20] [21].

Industrial Production Methods

Continuous Flow Reactor Technologies

The transition from batch to continuous flow processing represents a significant advancement in the industrial production of fine chemicals, including 3-bromo-4-fluoroanisole. Continuous flow reactors offer numerous advantages over traditional batch systems, including improved heat and mass transfer, enhanced process control, and reduced environmental impact [20] [21].

Reactor Design and Configuration

Continuous flow reactors employ various configurations to optimize reaction conditions and product quality. Common designs include tubular reactors, microreactors, and continuously stirred tank reactors (CSTRs), each offering specific advantages for different types of chemical transformations [20] [21].

Tubular reactors provide excellent heat transfer characteristics and uniform residence time distribution, making them ideal for fast, exothermic reactions. The high surface-to-volume ratio in these systems enables precise temperature control and efficient heat removal [20]. Microreactor technology offers additional advantages, including enhanced mixing, reduced reaction times, and improved safety due to the small reaction volumes involved.

Process Intensification Benefits

The implementation of continuous flow technology leads to significant process intensification benefits, including reduced equipment footprint, improved energy efficiency, and enhanced product quality [21]. The ability to operate at steady-state conditions eliminates the batch-to-batch variability often encountered in traditional processing methods.

Continuous flow systems also enable the implementation of advanced process control strategies, including real-time monitoring and feedback control systems. These capabilities are essential for maintaining consistent product quality and optimizing reaction conditions [20] [21].

Scale-Up Challenges and Solutions

The scale-up of chemical processes from laboratory to industrial scale presents numerous challenges that must be addressed to ensure successful commercial implementation. The synthesis of 3-bromo-4-fluoroanisole involves several complex reactions that require careful consideration of scale-up factors [19] [22].

Heat Transfer Limitations

Heat transfer limitations represent one of the most significant challenges in scaling up chemical processes. Laboratory-scale reactions often rely on efficient heat dissipation through glass reactor walls, but industrial-scale vessels have much lower surface-to-volume ratios, making heat removal more difficult [19] [22].

| Scale-up Challenge | Laboratory Impact | Industrial Impact | Solution Strategy |

|---|---|---|---|

| Heat Transfer Limitations | Minimal | Significant | Enhanced heat exchange design |

| Mass Transfer Efficiency | Minimal | Moderate | Improved reactor geometry |

| Catalyst Deactivation | Low | High | Catalyst regeneration systems |

| Mixing Uniformity | Minimal | Significant | Advanced mixing technology |

| Process Control | High precision | Challenging | Automated process control |

| Raw Material Consistency | Controlled | Variable | Supplier qualification |

Mass Transfer Considerations

Mass transfer limitations become increasingly important as reaction scale increases. The efficiency of mixing and the uniformity of reactant distribution throughout the reactor volume significantly impact reaction performance [19] [22]. Poor mixing can lead to localized hot spots, incomplete conversion, and increased side product formation.

Advanced mixing technologies, including static mixers, high-shear impellers, and specialized reactor internals, can help address these challenges. The selection of appropriate mixing equipment depends on the specific requirements of the reaction system and the physical properties of the reactants [22].

Catalyst Deactivation and Regeneration

Catalyst deactivation presents a more significant challenge at industrial scale due to the longer residence times and higher impurity levels typically encountered in commercial operations [19]. The development of robust catalyst systems and regeneration procedures is essential for maintaining process economics.

Catalyst regeneration systems must be designed to restore catalyst activity while minimizing downtime and waste generation. This may involve thermal regeneration, chemical washing, or replacement of spent catalyst components [19].

Purification and Quality Control Protocols

The purification and quality control of 3-bromo-4-fluoroanisole requires sophisticated analytical methods and separation techniques to ensure product specifications are met consistently [23] [24]. Industrial-scale purification presents unique challenges compared to laboratory-scale operations.

Separation and Purification Methods

The purification of halogenated aromatic compounds typically involves multiple separation steps, including distillation, crystallization, and chromatographic techniques. The choice of purification method depends on the physical properties of the target compound and the nature of impurities present [23] [24].

Distillation remains the most commonly employed industrial purification method for volatile organic compounds. The design of distillation columns for halogenated compounds requires careful consideration of corrosion resistance and environmental containment [23]. Specialized materials and coating systems may be necessary to prevent equipment degradation and ensure safe operation.

Analytical Methods and Quality Control

Gas chromatography with photoionization detection (PID) and Hall electrolytic conductivity detection (HECD) provides excellent sensitivity and selectivity for halogenated aromatic compounds [23]. These analytical methods enable the detection and quantification of trace impurities that may affect product quality or performance.

The development of validated analytical methods is essential for ensuring consistent product quality and meeting regulatory requirements. Method validation must demonstrate accuracy, precision, specificity, and stability under various conditions [23] [24].

Environmental and Safety Considerations

The industrial production of halogenated compounds requires careful attention to environmental and safety considerations. Persistent halogenated organic compounds can accumulate in the environment and pose risks to human health and wildlife [24]. Proper containment, treatment, and disposal procedures are essential for minimizing environmental impact.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant